1-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide
Description
This compound is a structurally complex pyrrolidine-2-carboxamide derivative featuring a 4-fluorophenylsulfonyl group and dual N-substituents: a furan-2-ylmethyl moiety and a 4-methylbenzo[d]thiazol-2-yl group. The sulfonyl group enhances electrophilic character, while the heterocyclic substituents (furan and benzothiazole) likely influence solubility, metabolic stability, and target binding.
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(furan-2-ylmethyl)-N-(4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O4S2/c1-16-5-2-8-21-22(16)26-24(33-21)27(15-18-6-4-14-32-18)23(29)20-7-3-13-28(20)34(30,31)19-11-9-17(25)10-12-19/h2,4-6,8-12,14,20H,3,7,13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWMSDJLQYUVFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CO3)C(=O)C4CCCN4S(=O)(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 366.41 g/mol. The structure features a pyrrolidine ring, a sulfonyl group, and various aromatic moieties that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.41 g/mol |
| InChI Key | HCDJWCDVKHCNIA-UHFFFAOYSA-N |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
- Receptor Modulation : It could interact with cell surface receptors, influencing cellular signaling pathways.
- Pathway Regulation : The compound may modulate intracellular signaling cascades, affecting cellular responses.
Anticancer Activity
Recent studies have investigated the anticancer potential of compounds similar to 1-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide. For instance, thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. In one study, a related thiazole-pyrrolidine compound exhibited an IC50 value of 18.4 mg/kg in a convulsant model, indicating strong anticonvulsant properties which could correlate with anticancer effects due to similar metabolic pathways involved in tumor growth and neuronal activity .
Anti-inflammatory Effects
Some derivatives containing the thiazole moiety have demonstrated anti-inflammatory properties superior to traditional anti-inflammatory agents like curcumin. A comparative study showed that compounds with similar structures exhibited greater inhibition of inflammatory markers in human cell lines .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar molecules:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one | Anticonvulsant | 18.4 |
| 2-(1-(4-chlorophenyl)sulfonyl)piperidin-2-yl | Cytotoxic | Varies |
| 1-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | Anticancer | Varies |
Comparison with Similar Compounds
Structural Analogues with Halogen Variations
- 1-(4-Chlorobenzenesulfonyl)-N-phenylpyrrolidine-2-carboxamide (CAS 317377-80-3): Key Differences: The 4-chlorophenylsulfonyl group replaces the 4-fluorophenylsulfonyl moiety. Molecular Weight: 364.85 g/mol (vs. ~500 g/mol estimated for the target compound). Functional Groups: Lacks the benzothiazole and furan substituents, instead bearing a simple N-phenyl group. This simplification may reduce steric hindrance but limit selectivity .
Pyrrolidine Carboxamide Derivatives
- 1-(4-Bromobenzoyl)-2-phenylpyrrolidine-2-carboxamide (): Core Structure: Shares the pyrrolidine carboxamide backbone but substitutes the sulfonyl group with a bromobenzoyl moiety. Synthesis: Prepared via phase transfer catalysis and hydrolysis, differing from the likely sulfonylation/alkylation route for the target compound.
Triazole and Thiazole-containing Compounds
- 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] () :
- Heterocyclic Core : Features a 1,2,4-triazole ring instead of pyrrolidine. The triazole-thione tautomerism (observed via IR absence of νS-H bands) contrasts with the rigid pyrrolidine carboxamide structure of the target compound.
- Spectral Data : C=S stretching at 1247–1255 cm⁻¹ and NH bands at 3278–3414 cm⁻¹, similar to the target’s sulfonyl and amide vibrations .
Furan-containing Analogues
- N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (): Furan Role: The furan-2-carboxamide group parallels the target’s furan-2-ylmethyl substituent. Furan’s electron-rich nature may enhance π-π stacking in both compounds. Thiazole Integration: The thiazole group here is simpler (unmethylated) compared to the target’s 4-methylbenzo[d]thiazole, which could improve metabolic stability in the latter .
Comparative Data Table
Research Findings and Implications
- Steric Influence : The bulky 4-methylbenzo[d]thiazol-2-yl group may restrict rotational freedom, increasing selectivity but possibly reducing solubility compared to simpler N-substituents in analogues.
- Metabolic Stability : The furan and benzothiazole groups could slow oxidative metabolism relative to compounds with unprotected phenyl or thiazole rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
